molecular formula C12H11N3O3 B14536338 (1-Ethyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone CAS No. 62366-19-2

(1-Ethyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone

Cat. No.: B14536338
CAS No.: 62366-19-2
M. Wt: 245.23 g/mol
InChI Key: HBHOGEWLPACWNA-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone is a compound that features an imidazole ring substituted with an ethyl group and a nitrophenyl group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques and optimized reaction conditions to achieve high yields and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Ethyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular processes such as oxidative stress and signal transduction .

Comparison with Similar Compounds

  • (1-Methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone
  • (1-Benzyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone
  • (1-Phenyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone

Comparison: (1-Ethyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, benzyl, and phenyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

62366-19-2

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

(1-ethylimidazol-2-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C12H11N3O3/c1-2-14-8-7-13-12(14)11(16)9-3-5-10(6-4-9)15(17)18/h3-8H,2H2,1H3

InChI Key

HBHOGEWLPACWNA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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